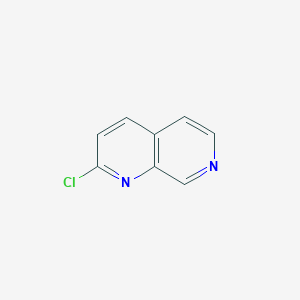

2-Chloro-1,7-naphthyridine

Vue d'ensemble

Description

“2-Chloro-1,7-naphthyridine” is a chemical compound that is used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of naphthyridine derivatives, including “2-Chloro-1,7-naphthyridine”, has been covered in various studies . One approach involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Molecular Structure Analysis

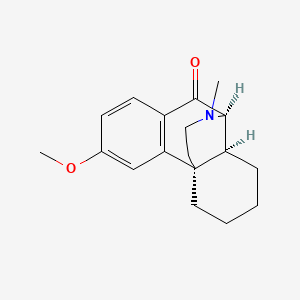

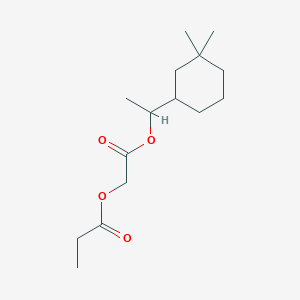

The molecular structure of “2-Chloro-1,7-naphthyridine” is similar to that of naphthalene, with two fused pyridine rings containing one nitrogen atom in each ring . The InChI code for this compound is 1S/C8H5ClN2/c9-8-7-5-10-3-1-6 (7)2-4-11-8/h1-5H .

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives, including “2-Chloro-1,7-naphthyridine”, has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Physical And Chemical Properties Analysis

The physical form of “2-Chloro-1,7-naphthyridine” is solid . It is stored at ambient temperature . The molecular weight of this compound is 164.59 .

Applications De Recherche Scientifique

Medicinal Chemistry: Antihypertensive and Antiarrhythmic Agent

2-Chloro-1,7-naphthyridine has been identified as a compound of interest in medicinal chemistry due to its potential biological activities. It is studied for its use as an antihypertensive and antiarrhythmic agent . The compound’s structural similarity to naphthyridine derivatives, which are known for their broad spectrum of biological activities, makes it a candidate for cardiovascular drug development.

Organic Synthesis: Intermediate for Antibiotics

In the realm of organic synthesis, 2-Chloro-1,7-naphthyridine serves as an intermediate in the synthesis of traditional antibiotics such as Norfloxacin, Pefloxacin, and Danofloxacin. Its role as an intermediate highlights its importance in the pharmaceutical industry for creating life-saving medications.

Industrial Applications: Herbicide Safeners

The compound’s derivatives are utilized as herbicide safeners . These are chemicals used in agriculture to protect crops from the toxic effects of herbicides, ensuring the safety and yield of the agricultural produce.

Environmental Applications: Aquatic Toxicity Concerns

While 2-Chloro-1,7-naphthyridine is relatively non-toxic to humans, it has been reported to have toxic effects on aquatic life, particularly fish. This has implications for environmental safety and necessitates careful handling and disposal to prevent contamination.

Analytical Chemistry: Ligand in Metal Complexes

2-Chloro-1,7-naphthyridine finds application as a ligand in analytical chemistry, where it is used to form metal complexes . These complexes can be used in various analytical procedures, including spectroscopy and chromatography, to identify or quantify other substances.

Material Science: OLEDs and Semiconductors

The compound is also of interest in material science, particularly in the development of organic light-emitting diodes (OLEDs) and semiconductors . Its properties make it suitable for use in electronic devices that require materials with specific light-emitting or conductive characteristics.

Safety and Hazards

Mécanisme D'action

Target of Action

Naphthyridines, the class of compounds to which 2-chloro-1,7-naphthyridine belongs, are known to exhibit a wide range of biological activities . They have been used in the treatment of several human diseases .

Mode of Action

Naphthyridines, in general, are known to interact with various biological targets due to their diverse biological activities . The specific and differential functionalization of the naphthyridine core leads to specific activity .

Biochemical Pathways

Naphthyridines are known to have a wide spectrum of biological applications . They are involved in various biochemical reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c, indicating that it may have specific stability and storage requirements .

Result of Action

Naphthyridines, in general, are known to exhibit a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Action Environment

It is known that the compound should be stored in a dry environment at a temperature between 2-8°c .

Propriétés

IUPAC Name |

2-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLYWDKTFBMSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609413 | |

| Record name | 2-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,7-naphthyridine | |

CAS RN |

35192-05-3 | |

| Record name | 2-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)